N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13036271 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling for Imaging Applications
Radiolabeled derivatives of benzofuran-containing compounds, such as FAUC346, have been synthesized and evaluated for their potential as radiotracers for imaging D3 receptors using positron emission tomography (PET). Despite promising in vitro selectivity for D3 receptors and the absence of radiolabeled metabolites within the brain in preliminary pharmacological evaluations in rats, subsequent studies in nonhuman primates did not support its effectiveness, highlighting the challenges in developing suitable imaging agents for neurological targets (Kuhnast et al., 2006).
Drug Metabolism and Pharmacokinetics
Research on benzofuran derivatives, such as SB-649868, an orexin 1 and 2 receptor antagonist, has contributed significantly to understanding the metabolism and disposition of these compounds in humans. Studies involving radiolabeled SB-649868 have detailed its metabolism, identifying major metabolic pathways and metabolites. This work is crucial for drug development, providing insights into the drug's pharmacokinetics and the role of specific metabolic transformations in its efficacy and safety (Renzulli et al., 2011).
Antibacterial Applications
Synthesis and evaluation of novel benzofuran derivatives with piperazine linkage have been explored for their antibacterial properties. Studies have shown that these compounds, particularly those modified to include various substituents, exhibit weak to moderate antibacterial activities. Such research underscores the potential of benzofuran derivatives as scaffolds for developing new antibacterial agents, highlighting the importance of structural modifications to enhance activity (Krishnaswamy et al., 2022).
Antipsychotic Agents
Heterocyclic carboxamides based on benzofuran and thiophene structures have been synthesized and evaluated for their antipsychotic potential. These studies have contributed to understanding the relationship between chemical structure and pharmacological activity, including binding affinity to dopamine and serotonin receptors. The research highlights the ongoing search for compounds with favorable profiles for treating psychiatric disorders, emphasizing the role of structural analogs in discovering new therapeutic agents (Norman et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c28-23(22-6-3-15-31-22)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)21-16-17-4-1-2-5-20(17)30-21/h1-10,15-16H,11-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNOVUDWFGNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.